13-oxopentadecanoic Acid
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Overview
Description
13-oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 13-oxopentadecanoic acid typically involves the oxidation of pentadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxy acid, which is further oxidized to yield the keto acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation using supported metal catalysts. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
13-oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
13-oxopentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 13-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by acting on peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to lipid and glucose metabolism. This modulation can lead to various physiological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with similar chain length but lacking the keto group.
3-oxopentadecanoic acid: Another keto fatty acid with the keto group at a different position.
13-oxooctadecanoic acid: A longer-chain keto fatty acid with similar chemical properties
Uniqueness
13-oxopentadecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2389-03-9 |
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Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
13-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI Key |
SJVZTTOSOYROOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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